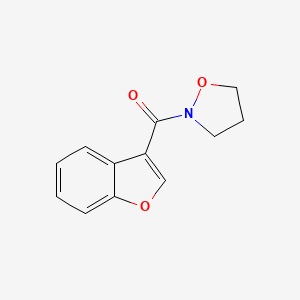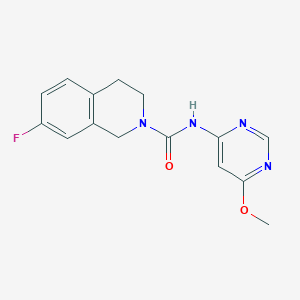![molecular formula C16H18F3NO3 B7648542 Oxolan-3-yl-[2-[2-(trifluoromethyl)phenyl]morpholin-4-yl]methanone](/img/structure/B7648542.png)
Oxolan-3-yl-[2-[2-(trifluoromethyl)phenyl]morpholin-4-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxolan-3-yl-[2-[2-(trifluoromethyl)phenyl]morpholin-4-yl]methanone, commonly known as TFMM, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
TFMM is believed to exert its biological effects by inhibiting the activity of a family of enzymes called histone deacetylases (HDACs). HDACs are involved in the regulation of gene expression and play a critical role in many cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting HDAC activity, TFMM can alter the expression of genes involved in these processes, leading to changes in cellular behavior.
Biochemical and Physiological Effects:
TFMM has been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting that it could be used as a potential anticancer agent. Additionally, TFMM has been found to modulate the activity of ion channels in the brain, leading to changes in neuronal excitability and synaptic transmission. These effects could have implications for the treatment of neurological disorders such as epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of TFMM is its potent biological activity, which makes it a valuable tool for studying cellular processes and disease mechanisms. Additionally, TFMM has been found to be relatively selective for HDACs, making it a useful probe for studying the role of these enzymes in biological systems. However, one limitation of TFMM is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are many potential future directions for research involving TFMM. One area of interest is the development of new anticancer therapies based on the compound's ability to inhibit HDAC activity. Additionally, further studies are needed to fully understand the mechanisms underlying TFMM's effects on ion channels in the brain, and to explore its potential as a treatment for neurological disorders. Finally, new synthesis methods and modifications to the chemical structure of TFMM could lead to the development of more potent and selective analogs with even greater potential for scientific research.
Méthodes De Synthèse
TFMM can be synthesized using a multi-step process that involves the reaction of 2-(trifluoromethyl)phenylisocyanate with 3-hydroxytetrahydrofuran, followed by the reaction of the resulting intermediate with morpholine and subsequent oxidation with potassium permanganate. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
TFMM has been found to have potential applications in a wide range of scientific research fields, including medicinal chemistry, neuroscience, and cancer research. It has been shown to exhibit potent anticancer activity in vitro and in vivo, making it a promising candidate for the development of new cancer therapies. Additionally, TFMM has been found to modulate the activity of certain ion channels in the brain, suggesting that it could be used to study the mechanisms underlying neurological disorders such as epilepsy.
Propriétés
IUPAC Name |
oxolan-3-yl-[2-[2-(trifluoromethyl)phenyl]morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3NO3/c17-16(18,19)13-4-2-1-3-12(13)14-9-20(6-8-23-14)15(21)11-5-7-22-10-11/h1-4,11,14H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTGGJKLLDXRJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)N2CCOC(C2)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[1-(1,3-Thiazol-2-ylmethylamino)propyl]benzenesulfonamide](/img/structure/B7648472.png)

![Methyl 2-[(2-amino-2-oxoethyl)amino]-2-naphthalen-2-ylacetate](/img/structure/B7648506.png)
![N-[[2-[(3-hydroxypyrrolidin-1-yl)methyl]phenyl]methyl]-2-methylbenzamide](/img/structure/B7648513.png)
![5-bromo-2-[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]benzonitrile](/img/structure/B7648518.png)
![N-(2-oxo-2-pyrrolidin-1-ylethyl)-2-[4-(trifluoromethyl)cyclohexyl]acetamide](/img/structure/B7648534.png)
![N-methyl-4-[2-(3-methylphenyl)acetyl]morpholine-2-carboxamide](/img/structure/B7648548.png)
![2-(1-Pyridin-4-ylethylamino)-1-[3-(trifluoromethyl)piperidin-1-yl]ethanone](/img/structure/B7648563.png)

![5-Methyl-2-[1-[(5-methyl-4-propyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]oxypyridine](/img/structure/B7648568.png)
![2-Phenyl-2-[(5-phenyl-1,2,4-oxadiazol-3-yl)methylamino]ethanol](/img/structure/B7648574.png)
![3-(2,6-Dimethyloxan-4-yl)-1-(2-hydroxyethyl)-1-[(4-methylphenyl)methyl]urea](/img/structure/B7648580.png)